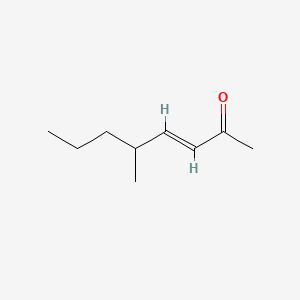

5-Methyloct-3-en-2-one

Description

5-Methyloct-3-en-2-one is an α,β-unsaturated ketone (enone) with the molecular formula C₉H₁₄O. Its structure comprises an 8-carbon chain with a methyl group at position 5, a ketone at position 2, and a double bond between carbons 3 and 3. Enones like this compound are pivotal in organic synthesis due to their reactivity in conjugate additions and cycloadditions .

Propriétés

Numéro CAS |

63468-02-0 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(E)-5-methyloct-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-5-8(2)6-7-9(3)10/h6-8H,4-5H2,1-3H3/b7-6+ |

Clé InChI |

NECROWMNPAXETR-VOTSOKGWSA-N |

SMILES isomérique |

CCCC(C)/C=C/C(=O)C |

SMILES canonique |

CCCC(C)C=CC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la 5-Méthyloct-3-èn-2-one implique généralement la condensation aldolique d'aldéhydes et de cétones appropriés. Une méthode courante est la réaction entre le 5-méthylhexanal et l'acétone en présence d'une base comme l'hydroxyde de sodium. La réaction est réalisée dans des conditions de température contrôlées afin de garantir la formation du produit ènone souhaité.

Méthodes de production industrielle: Dans un contexte industriel, la production de la 5-Méthyloct-3-èn-2-one peut impliquer l'utilisation de réacteurs à écoulement continu afin d'optimiser le rendement et la pureté. Des catalyseurs tels que les zéolithes ou les oxydes métalliques peuvent être utilisés pour améliorer l'efficacité de la réaction. Le produit est ensuite purifié par distillation ou par des techniques de chromatographie.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie: La 5-Méthyloct-3-èn-2-one est utilisée comme élément de base dans la synthèse organique. Elle sert de précurseur pour la synthèse de molécules plus complexes, notamment de produits pharmaceutiques et d'agrochimiques.

Biologie: En recherche biologique, la 5-Méthyloct-3-èn-2-one est étudiée pour son rôle potentiel dans les voies métaboliques et ses interactions avec les enzymes. Elle peut être utilisée comme sonde pour étudier les mécanismes enzymatiques et la spécificité des substrats.

Médecine: Le composé est étudié pour ses propriétés thérapeutiques potentielles. Il peut présenter des activités antimicrobiennes, anti-inflammatoires ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.

Industrie: La 5-Méthyloct-3-èn-2-one trouve des applications dans l'industrie des parfums et des arômes en raison de son arôme agréable. Elle est utilisée comme agent aromatisant dans les produits alimentaires et comme composant de parfum dans les parfums et les cosmétiques.

5. Mécanisme d'action

Le mécanisme d'action de la 5-Méthyloct-3-èn-2-one implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle peut agir comme un inhibiteur ou un modulateur enzymatique, affectant diverses voies biochimiques. La structure ènone du composé lui permet de participer à des réactions d'addition de Michael, formant des liaisons covalentes avec les résidus nucléophiles des protéines. Cela peut entraîner l'inhibition de l'activité enzymatique ou la modification de la fonction des protéines.

Applications De Recherche Scientifique

Chemistry: 5-Methyloct-3-en-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can be used as a probe to investigate enzyme mechanisms and substrate specificity.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

Mécanisme D'action

The mechanism of action of 5-Methyloct-3-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity or alteration of protein function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize 5-Methyloct-3-en-2-one, two structurally related compounds are analyzed:

Compound A: 3-Octen-2-one

- Molecular Formula : C₈H₁₂O

- Structure : Lacks the methyl group at position 5 but retains the α,β-unsaturated ketone backbone.

- Physical Properties: Boiling Point: ~175–180°C (estimated for analogous enones) Solubility: Moderate in organic solvents (e.g., ethanol, diethyl ether).

Compound B: 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one

- Molecular Formula : C₁₂H₁₈O₂

- Structure : A γ-lactone with a hex-3-enyl side chain and methyl substituent (CAS 70851-61-5) .

- Physical Properties: Boiling Point: Higher than this compound due to the lactone ring’s polarity and hydrogen-bonding capacity. Solubility: More hydrophilic than enones, soluble in polar aprotic solvents (e.g., acetone).

- Reactivity: The lactone ring undergoes hydrolysis under acidic/basic conditions, unlike the enone’s conjugate addition reactivity.

Comparative Analysis (Table)

| Property | This compound | 3-Octen-2-one | 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one |

|---|---|---|---|

| Molecular Weight | 138.21 g/mol | 124.18 g/mol | 194.27 g/mol |

| Functional Groups | α,β-unsaturated ketone | α,β-unsaturated ketone | γ-lactone, alkene |

| Boiling Point | ~185–190°C (estimated) | ~175–180°C (estimated) | ~250–260°C (estimated) |

| Solubility | Lipophilic | Lipophilic | Moderate polarity |

| Key Reactivity | Conjugate addition | Conjugate addition | Hydrolysis, ring-opening |

Research Findings and Functional Contrasts

Steric Effects : The methyl group in this compound hinders nucleophilic attack compared to 3-Octen-2-one, slowing reactions like Michael additions .

Polarity: The lactone in Compound B increases its solubility in polar solvents, whereas this compound’s lipophilicity favors nonpolar media .

Thermal Stability: The lactone’s ring structure confers higher thermal stability, evidenced by its elevated boiling point relative to both enones.

Activité Biologique

5-Methyloct-3-en-2-one, a compound with the molecular formula and CAS number 6365585, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a double bond and a ketone functional group. The structural formula can be represented as follows:

This structure influences its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing natural preservatives or therapeutic agents .

2. Mechanism of Action

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to modifications in protein function or DNA integrity, potentially resulting in antimicrobial effects .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicine and industry. Toxicological studies have shown:

- Acute Toxicity : The compound has demonstrated low acute toxicity levels, with an oral LD50 in rats exceeding 3,570 mg/kg .

- Skin Sensitization : In human maximization tests, it did not indicate any skin sensitization at concentrations up to 3% .

These findings suggest that while the compound possesses biological activity, it may be safely used within certain limits.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against foodborne pathogens revealed significant inhibition zones against Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound could be an effective natural antimicrobial agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Case Study 2: Safety Assessment

In a chronic toxicity study involving rats, administration of this compound showed no significant adverse effects at doses up to 1,000 mg/kg body weight over a period of 90 days. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight/day .

Research Findings Summary

Recent research has focused on the multifaceted applications of this compound:

- Antimicrobial Applications : Its potential as a natural preservative in food products.

- Pharmaceutical Development : Exploration of its use in drug formulation due to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.